

Role of 3-Iodo-1H-indazole-5-carbaldehyde as a synthetic intermediate

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Compound of Interest

Compound Name: 3-Iodo-1H-indazole-5-carbaldehyde

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An In-Depth Guide to the Application of **3-Iodo-1H-indazole-5-carbaldehyde** as a Versatile Synthetic Intermediate in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer, inflammation, and viral diseases.[1][2][3][4][5] Its rigid, bicyclic structure provides an excellent framework for presenting substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. Within this important class of heterocycles, **3-Iodo-1H-indazole-5-carbaldehyde** has emerged as a particularly strategic and versatile building block for drug development professionals.

This intermediate possesses two distinct and orthogonally reactive functional groups: an iodine atom at the C-3 position and a carbaldehyde group at the C-5 position.[6][7] This duality is the cornerstone of its utility. The iodine atom serves as an exceptionally effective "handle" for modern palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[6] Simultaneously, the aldehyde functionality provides a classic site for a wide array of chemical transformations, including nucleophilic

additions, reductive aminations, and oxidations.[6] This guide provides a detailed exploration of the reactivity of **3-Iodo-1H-indazole-5-carbaldehyde**, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic campaigns, particularly in the pursuit of novel kinase and PARP inhibitors.[8][9][10]

Physicochemical Properties & Synthesis

A thorough understanding of a starting material's properties and its synthesis is paramount for reproducible and scalable chemistry.

Key Properties

Property	Value	Reference
CAS Number	944899-01-8	[11]
Molecular Formula	C ₈ H ₅ IN ₂ O	[7][11]
Molecular Weight	272.04 g/mol	[6][7]
Appearance	White or pale yellow solid	[12]
Purity	Typically ≥97-98%	[7][11]
Storage	Store at 2-8°C in a dark place under an inert atmosphere	[7]

Protocol 1: Synthesis via Direct Iodination

The most direct and efficient route to **3-Iodo-1H-indazole-5-carbaldehyde** involves the electrophilic iodination of the parent 1H-indazole-5-carbaldehyde at the C-3 position.[6] This position is activated towards electrophilic attack, and the reaction can be performed under mild conditions.

Reaction Scheme: 1H-indazole-5-carbaldehyde → **3-Iodo-1H-indazole-5-carbaldehyde**

Materials:

- 1H-indazole-5-carbaldehyde (1.0 equiv)
- Iodine (I₂) (2.0 equiv)

- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3.75 equiv)
- N,N-Dimethylformamide (DMF)
- Aqueous Sodium Bisulfite (NaHSO_3) solution (10%)
- Diethyl ether or Ethyl acetate
- Silica gel for column chromatography

Step-by-Step Procedure:

- To a solution of 1H-indazole-5-carbaldehyde (1.0 equiv) in DMF, add potassium hydroxide pellets (3.75 equiv) and iodine (2.0 equiv).[\[6\]](#)[\[13\]](#)
- Stir the reaction mixture vigorously at room temperature (20-25°C) overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, pour the reaction mixture into a 10% aqueous solution of NaHSO_3 to quench the excess iodine.[\[13\]](#)
- Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).[\[13\]](#)
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the solution under reduced pressure to obtain the crude product.[\[6\]](#)
- Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield **3-Iodo-1H-indazole-5-carbaldehyde** as a pure solid.[\[6\]](#)

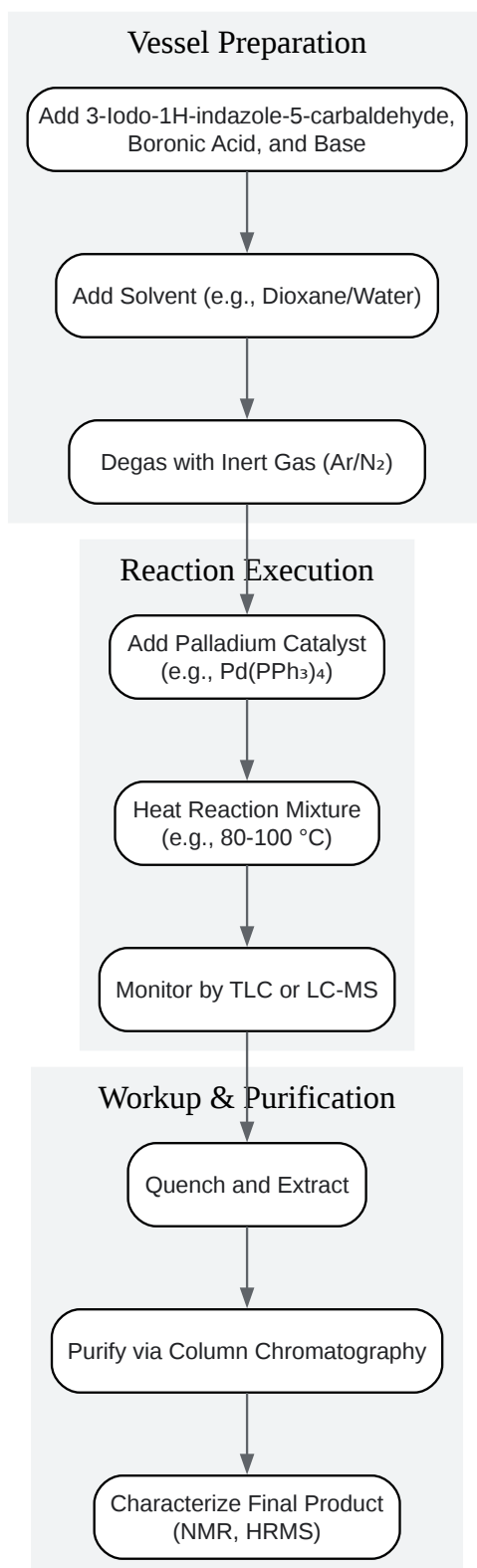
Causality Note: The use of a base like KOH is crucial as it deprotonates the indazole N-H, forming an indazolid anion. This greatly enhances the electron density of the heterocyclic ring, making it sufficiently nucleophilic to attack molecular iodine and effect the C-3 iodination.

Core Applications in Palladium-Catalyzed Cross-Coupling

The true power of **3-Iodo-1H-indazole-5-carbaldehyde** is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is relatively weak, making it highly susceptible to oxidative addition to a Pd(0) center, the key initiating step in many catalytic cycles.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.^[1] This reaction allows for the efficient coupling of the indazole core with a vast array of commercially available boronic acids and esters, facilitating extensive Structure-Activity Relationship (SAR) studies.^[1]^[13]^[14]



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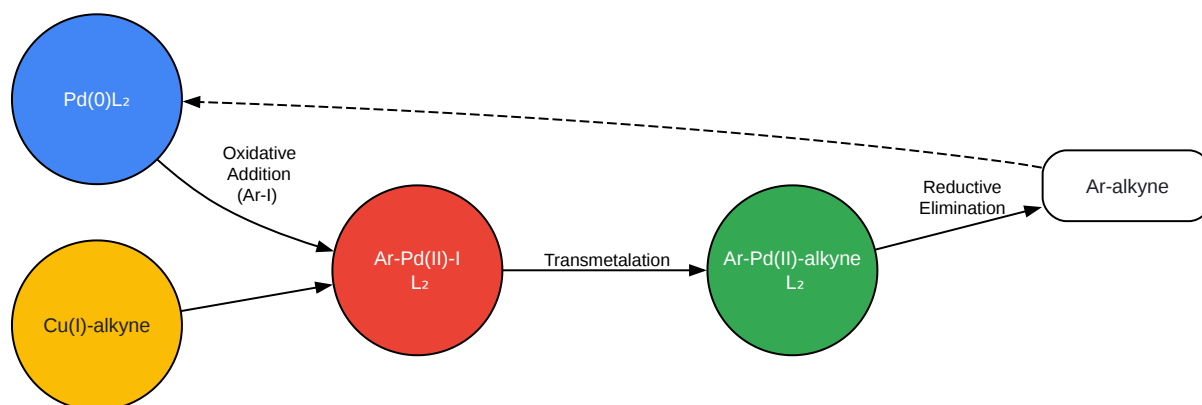
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

- **Setup:** In an oven-dried flask, combine **3-Iodo-1H-indazole-5-carbaldehyde** (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv).^[1]
- **Solvent & Degassing:** Add a suitable solvent system, often a mixture like dioxane/water or DME/water (typically 4:1).^{[1][15]} Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- **Catalyst Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and, if necessary, a supporting ligand.^{[1][13]}
- **Reaction:** Heat the mixture to 80-100°C and stir until the starting material is consumed as judged by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- **Purification:** Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-1H-indazole-5-carbaldehyde product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming $C(sp^2)$ - $C(sp)$ bonds, linking the indazole core to terminal alkynes.^{[16][17]} This reaction is invaluable for creating rigid linkers, accessing novel chemical space, or for synthesizing precursors that can undergo further transformations like click chemistry or cyclizations.



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Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling

- Setup: To a flask, add **3-Iodo-1H-indazole-5-carbaldehyde** (1.0 equiv), a palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 5-10 mol%).^[17]
- Solvent & Reagents: Add a solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent.^[16]
- Degassing: Degas the mixture with an inert gas for 15-20 minutes.
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe and stir the reaction at room temperature or with gentle heating (40-60°C).
- Monitoring & Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.

Causality Note: In some Sonogashira couplings involving N-H containing heterocycles, competitive N-arylation or catalyst inhibition can occur. It may be necessary to protect the indazole N-1 position (e.g., with a Boc or SEM group) prior to the coupling to ensure clean C-3 alkynylation.^[18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to drug synthesis. The Buchwald-Hartwig amination provides a powerful method to couple the C-3 position of the indazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.^{[19][20][21]}

Protocol 4: General Procedure for Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).^[19]
- Reagents: Add **3-Iodo-1H-indazole-5-carbaldehyde** (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
- Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat the reaction mixture to 80-110°C with vigorous stirring.
- Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Expertise Note: The choice of ligand is critical in Buchwald-Hartwig amination.^[19] Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting. The optimal ligand must be determined empirically for each specific substrate combination.

Transformations of the C-5 Aldehyde

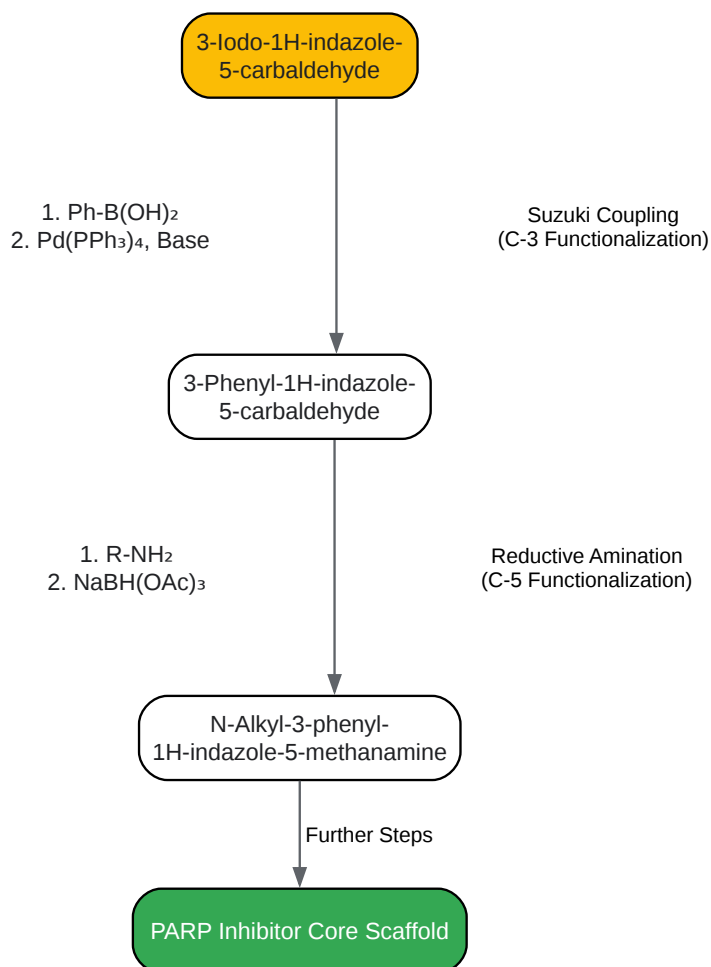
While the C-3 iodo group is often the primary site of functionalization, the C-5 aldehyde provides a secondary point for diversification, which can be addressed before or after the C-3 coupling.

- **Reductive Amination:** The aldehyde can be converted to a primary, secondary, or tertiary amine by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), introducing key basic centers for improving solubility or target engagement.
- **Oxidation:** Oxidation with reagents like sodium chlorite (NaClO_2) can furnish the corresponding 5-carboxylic acid, a common functional group in drug molecules for forming salt bridges or acting as a hydrogen bond donor/acceptor.
- **Wittig Reaction:** Reaction with a phosphonium ylide can convert the aldehyde into an alkene, providing a means to extend carbon chains or introduce different geometries.

Case Study: A Synthetic Pathway Toward PARP Inhibitor Scaffolds

The indazole scaffold is a key feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs highly effective against cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.^{[8][10][22][23]} Niraparib is a prominent example where an indazole core is central to its activity.^{[9][24][25]} **3-Iodo-1H-indazole-5-carbaldehyde** is an ideal starting point for building such complex molecules.

The following diagram illustrates a hypothetical, yet highly plausible, synthetic route leveraging the dual reactivity of our target intermediate to construct a core structure related to known PARP inhibitors.



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Caption: A plausible synthetic pathway using **3-Iodo-1H-indazole-5-carbaldehyde**.

This theoretical pathway demonstrates the strategic elegance of using this intermediate. First, a Suzuki coupling at C-3 establishes the core biaryl structure. Subsequently, a reductive amination at C-5 introduces a side chain, potentially bearing a basic amine crucial for pharmacokinetics and target binding. This sequential and controlled functionalization of two different positions on the indazole ring highlights the immense value of **3-Iodo-1H-indazole-5-carbaldehyde** in complex molecule synthesis.

Conclusion

3-Iodo-1H-indazole-5-carbaldehyde is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its bifunctional nature allows for the selective and sequential installation of diverse chemical functionalities through robust and well-understood reaction classes like palladium-catalyzed cross-coupling and aldehyde chemistry. This versatility minimizes synthetic steps, maximizes molecular diversity, and accelerates the generation of novel compound libraries for biological screening. For researchers and professionals in drug development, mastering the application of this intermediate opens a direct and efficient path to complex and potentially life-saving therapeutic agents.

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